1-(3-bromopropyl)-4-iodobenzene
Description
1-(3-Bromopropyl)-4-iodobenzene (C₉H₁₀BrI, molecular weight: 324.99 g/mol, CAS: EN300-1896293) is a halogenated aromatic compound featuring a bromopropyl chain at the 1-position and an iodine atom at the 4-position of the benzene ring . This bifunctional molecule serves as a versatile alkylating agent in organic synthesis, particularly in the preparation of pharmacologically active heterocycles. Its bromopropyl chain acts as a leaving group, enabling nucleophilic substitution reactions, while the iodine atom facilitates cross-coupling reactions such as Suzuki-Miyaura or Ullmann couplings .
Properties
IUPAC Name |
1-(3-bromopropyl)-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrI/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINNTMVHQZXKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)-4-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the following steps:
Bromination: Starting with benzene, a bromopropyl group can be introduced via electrophilic aromatic substitution using 1,3-dibromopropane and a Lewis acid catalyst such as aluminum bromide.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide to introduce the iodine atom at the para position relative to the bromopropyl group.
Industrial Production Methods
Industrial production of 1-(3-bromopropyl)-4-iodobenzene typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or toluene are often used, and the reactions are carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl and iodine groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes or alkenes.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of new aromatic compounds with different functional groups.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
1-(3-Bromopropyl)-4-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Materials Science: Utilized in the preparation of functional materials such as polymers and liquid crystals.
Biological Studies: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(3-bromopropyl)-4-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromopropyl and iodine groups act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-(3-bromopropyl)-4-iodobenzene with structurally related halogenated benzene derivatives:
Key Observations:
- Substituent Effects : The bromopropyl chain in 1-(3-bromopropyl)-4-iodobenzene enhances its reactivity in alkylation reactions compared to simpler halogenated benzenes like 1-bromo-4-iodobenzene. The iodine atom provides a handle for cross-coupling, similar to 1-(benzyloxy)-4-iodobenzene, but the latter’s benzyloxy group is electron-donating, reducing electrophilic substitution reactivity .
- Molecular Weight and Lipophilicity : Derivatives with additional functional groups, such as the difluoromethoxy group in C₁₀H₁₀BrF₂IO, exhibit higher molecular weights and increased lipophilicity, which can improve membrane permeability in drug candidates .
- Reactivity : The sulfonyl group in 1-((3-bromopropyl)sulfonyl)-4-fluorobenzene introduces strong electron-withdrawing effects, making it more reactive in nucleophilic substitutions compared to the parent compound .
Biological Activity
1-(3-Bromopropyl)-4-iodobenzene is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This compound, characterized by its halogenated aromatic structure, exhibits significant biological activities that warrant detailed exploration. The following sections will delve into its chemical properties, biological mechanisms, and relevant research findings.
1-(3-Bromopropyl)-4-iodobenzene has the following chemical formula:
- Molecular Formula : C10H10BrI
- Molecular Weight : 303.00 g/mol
The compound features a bromopropyl group and an iodobenzene moiety, which influence its reactivity and biological interactions.
The biological activity of 1-(3-bromopropyl)-4-iodobenzene can be attributed to its ability to interact with various biological targets. The halogen atoms (bromine and iodine) can facilitate electrophilic substitutions, allowing the compound to participate in reactions with nucleophiles in biological systems. This property is crucial for its potential applications in drug development.
Key Mechanisms:
- Electrophilic Aromatic Substitution : The presence of halogens enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.
- Formation of Reactive Intermediates : The compound can generate reactive species that may interact with cellular components, leading to various biological effects.
Biological Activity
Research has indicated that 1-(3-bromopropyl)-4-iodobenzene exhibits several biological activities, including antimicrobial and anticancer properties. Below are some notable findings from recent studies:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various halogenated compounds, including 1-(3-bromopropyl)-4-iodobenzene. Results showed that this compound demonstrated significant inhibitory effects against a range of bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Anticancer Potential
In vitro studies have shown that 1-(3-bromopropyl)-4-iodobenzene induces apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
Case Studies
-
Case Study on Antimicrobial Activity :
In a comparative study involving several halogenated compounds, 1-(3-bromopropyl)-4-iodobenzene was found to be more effective than non-halogenated analogs in inhibiting bacterial growth. This suggests that halogenation plays a critical role in enhancing antimicrobial properties. -
Case Study on Anticancer Effects :
A research project focused on the synthesis of novel iodinated compounds for cancer therapy highlighted the effectiveness of 1-(3-bromopropyl)-4-iodobenzene in reducing tumor cell viability in vitro. The compound's ability to activate apoptotic pathways was confirmed through flow cytometry analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
